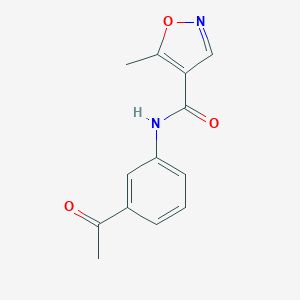
N-(3-acetylphenyl)-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as AM-404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM-404 is a potent inhibitor of the endocannabinoid system, which plays a crucial role in pain modulation, inflammation, and neurological disorders.
Applications De Recherche Scientifique
AM-404 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. One of the most promising applications of AM-404 is in the treatment of chronic pain. Studies have shown that AM-404 can reduce pain sensitivity by inhibiting the uptake of the endocannabinoid anandamide, which plays a crucial role in pain modulation.
Mécanisme D'action
AM-404 works by inhibiting the uptake of the endocannabinoid anandamide, which is responsible for pain modulation, inflammation, and neurological disorders. Anandamide is broken down by the enzyme fatty acid amide hydrolase (FAAH), which leads to an increase in pain sensitivity and inflammation. AM-404 inhibits FAAH, thereby increasing the concentration of anandamide in the body and reducing pain sensitivity and inflammation.
Biochemical and Physiological Effects:
AM-404 has been shown to have several biochemical and physiological effects, including reducing pain sensitivity, inflammation, and neurological disorders. It has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AM-404 is its potency and selectivity towards FAAH, making it a useful tool for studying the endocannabinoid system and its role in various diseases. However, one of the limitations of AM-404 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on AM-404, including exploring its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of AM-404 and to develop more potent and selective inhibitors of FAAH. Finally, research is needed to develop more effective methods of administering AM-404 in vivo, such as through the use of nanotechnology or other drug delivery systems.
Conclusion:
In conclusion, AM-404 is a promising compound with potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. Its potent and selective inhibition of FAAH makes it a useful tool for studying the endocannabinoid system and its role in various diseases. Further research is needed to fully elucidate the mechanism of action of AM-404 and to develop more effective methods of administering it in vivo.
Méthodes De Synthèse
AM-404 is synthesized through a multi-step process that involves the reaction of 3-acetylphenylboronic acid with 4-bromo-5-methylisoxazole, followed by the addition of 2,4-dichlorobenzoyl chloride and triethylamine. The resulting product is then purified through column chromatography to obtain AM-404 in high purity and yield.
Propriétés
Nom du produit |
N-(3-acetylphenyl)-5-methyl-4-isoxazolecarboxamide |
|---|---|
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H12N2O3/c1-8(16)10-4-3-5-11(6-10)15-13(17)12-7-14-18-9(12)2/h3-7H,1-2H3,(H,15,17) |
Clé InChI |
JUOHUQIZSGXFHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C(=O)C |
SMILES canonique |
CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



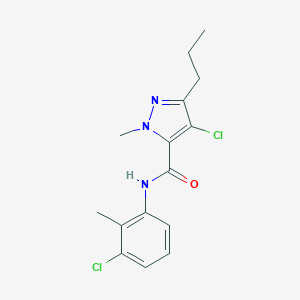
![methyl 3-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B287014.png)
![methyl 4-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B287017.png)
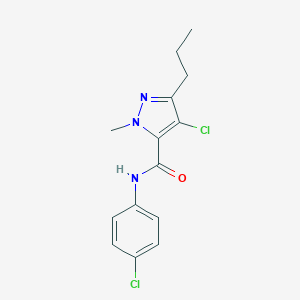
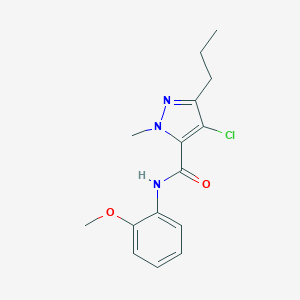
![4-methyl-N-[4-(4-methylbenzoyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B287021.png)
![N-[4-(4-fluorobenzoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B287022.png)
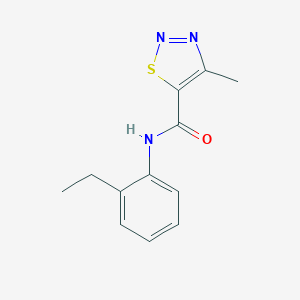
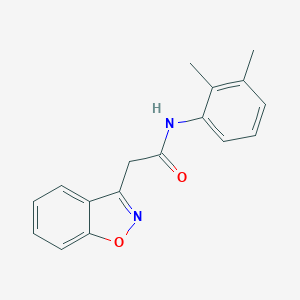
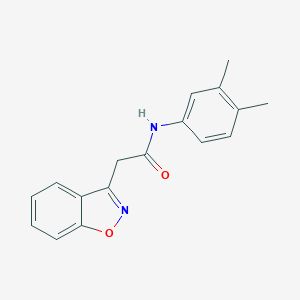
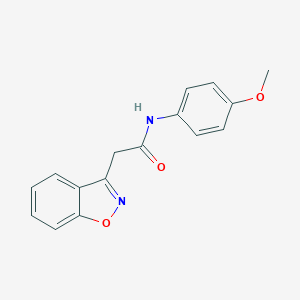
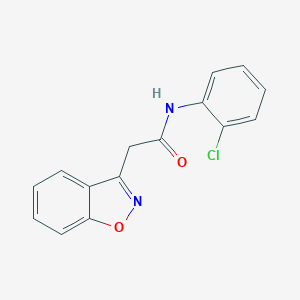
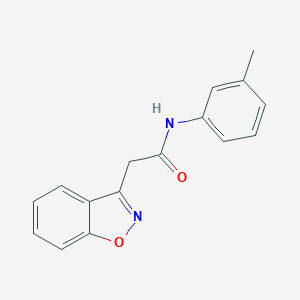
![3-{[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287041.png)